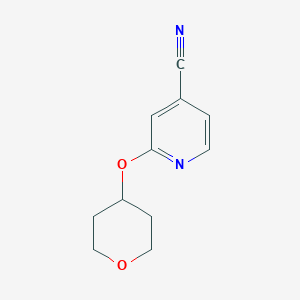
Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Übersicht
Beschreibung
“Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate” is a complex organic compound. It likely contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The compound likely contains a pyrrolidinone ring, a benzyl group, and a methyl ester group . These functional groups could confer specific chemical properties to the compound.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate and related compounds are instrumental in the synthesis of various heterocyclic compounds. For instance, reactions of methyl 3-cyclopropyl-3-oxopropanoate with different reactants have led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Pokhodylo, Matiichuk, & Obushak, 2010).
Development of Antioxidants
Research has also delved into synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid to explore their potential as antioxidants. These compounds have shown promising antioxidant activity, with some demonstrating higher efficacy than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Study of Crystal Structures
The structural analysis of related compounds is another area of interest. For example, the crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid was studied to understand its molecular configuration and properties (Liu et al., 2009).
Research in Photochemical Reactions
Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate-related compounds have been used to study photochemical reactions. For example, the photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates have been explored, revealing the production of benzocyclobutenols and 3-oxonaphthalenones under different conditions (Saito et al., 1998).
Synthesis of Nootropic Agents
Research has also been conducted on synthesizing various 1,4-disubstituted 2-oxopyrrolidines and related compounds, exploring their potential as nootropic agents. This highlights the versatility of methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate in the synthesis of compounds with potential therapeutic applications (Valenta et al., 1994).
Eigenschaften
IUPAC Name |
methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-15(19)8-13(17)12-7-14(18)16(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUDHZLRQKYFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



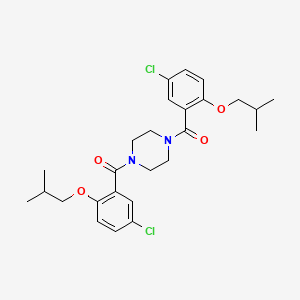



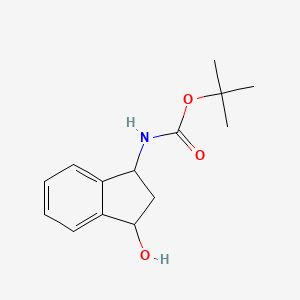
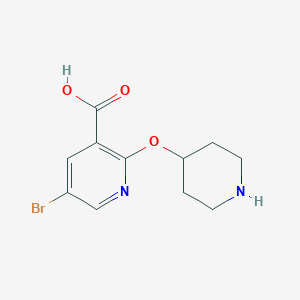
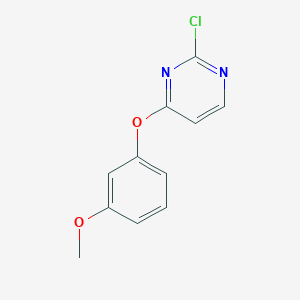





![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol](/img/structure/B1394329.png)
